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Compound of Interest

D-Ala-gly-phe-met-NH2 acetate
Compound Name:

salt
CAS No.: 100929-65-5
Cat. No.: B564313

Get Quote

Agonist Selectivity Profile & Experimental Utility
Molecular Identity & Structural Logic

[D-Ala?]-Met>-Enkephalinamide is a synthetic analogue of the endogenous peptide Met-
enkephalin (Tyr-Gly-Gly-Phe-Met). Its design addresses the two primary instability vectors of
natural enkephalins:

+ N-terminal degradation: The substitution of naturally occurring Glycine at position 2 with D-
Alanine introduces steric hindrance that blocks aminopeptidase degradation.

o C-terminal degradation: The amidation of the C-terminus (-NHz) prevents carboxypeptidase
cleavage.

These modifications transform a peptide with a half-life of minutes into a stable, potent
pharmacological tool capable of crossing the blood-brain barrier (BBB) more effectively than its
parent compound.
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Pharmacological Selectivity Profile

Unlike highly selective tools developed later (e.g., DAMGO for p-receptors or DPDPE for d-
receptors), DAMA is characterized by a mixed, non-selective profile with high affinity for both p

(Mu) and & (Delta) opioid receptors.

Receptor Affinity Matrix
The following data summarizes the binding affinity (
) and potency (

) across the opioid receptor family. Note that values vary slightly by tissue preparation (guinea
pig ileum vs. mouse vas deferens).

Affinity (

Receptor Subtype Selectivity Status
) Outcome

Functional

Potent analgesia,
K (MOR) ~1.5-3.0nM High Affinity respiratory
depression.

Modulation of
0 (DOR) ~2.0-5.0nM High Affinity analgesia, seizure
threshold.

o Minimal interaction at
K (KOR) > 1,000 nM Negligible ) ]
physiological doses.

Interpretation: DAMA functions as a broad-spectrum opioid agonist. It does not discriminate
effectively between p and & receptors.

e Research Implication: If your study requires isolating a specific receptor subtype's
contribution (e.g., separating p-mediated analgesia from d-mediated effects), DAMA is not
the appropriate tool. Use DAMGO (p-selective) or DPDPE (d-selective) instead.

o Utility: DAMA is ideal for establishing "total opioid" system activation or mimicking the

physiological release of stable enkephalins.
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Mechanism of Action: Signal Transduction

Upon binding, DAMA activates the

protein-coupled signaling cascade. This results in the inhibition of adenylyl cyclase and the
modulation of ion channels.
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Figure 1: Canonical
signaling pathway activated by DAMA binding to pu or & receptors.

Experimental Protocols

To ensure data integrity, the following protocols utilize DAMA as a reference standard.
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A. Competitive Radioligand Binding Assay

Objective: Determine the affinity (

) of a novel compound relative to DAMA.

o Membrane Preparation:
o Homogenize rat brain (minus cerebellum) in 50 mM Tris-HCI (pH 7.4).

o Centrifuge at 40,000 x g for 10 min; resuspend pellet. Repeat wash to remove
endogenous opioids.

¢ Incubation:

o

Total Binding: Incubate membranes (200 pg protein) with 1 nM

-DAMA.

o Non-Specific Binding (NSB): Include 10 uM Naloxone (antagonist) in parallel wells.
o Test: Add varying concentrations of test compound (

to
M).
o Incubate at 25°C for 60 minutes.

¢ Filtration & Counting:

o Rapidly filter through Whatman GF/B filters (pre-soaked in 0.1% polyethylenimine to
reduce NSB).

o Wash 3x with ice-cold Tris-HCI.
o Measure radioactivity via liquid scintillation counting.

e Analysis:
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o Calculate specific binding: (Total - NSB).
o Fit data to a one-site competition model to derive

and convert to

using the Cheng-Prusoff equation.

B. Functional GTPyS Binding Assay

Objective: Verify agonist efficacy (Full vs. Partial).

o Setup: Prepare membranes as above but use a buffer containing GDP (10-50 uM) to clamp
the G-protein state.

e Reaction:
o Incubate membranes with

(0.1 nM) and DAMA (
for max stimulation).

o Incubate at 30°C for 30-60 mins.
« Validation:
o DAMA should produce a robust increase in

binding (typically 150-200% over basal).

o Control: Co-incubation with Naloxone must abolish the effect.

Selectivity Decision Logic

When designing an opioid study, selecting the correct agonist is critical for data interpretation.
Use the flow below to determine if DAMA is the correct tool for your specific hypothesis.
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Figure 2: Decision matrix for opioid agonist selection based on experimental requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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